molecular formula C23H28N4O2S B3530569 4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B3530569
M. Wt: 424.6 g/mol
InChI Key: VWMKFNUSFCFMBM-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core (benzothiophene + pyrimidine) with a saturated cyclohexane ring. The 3-methoxyphenoxyethyl-piperazine substituent at position 4 introduces unique electronic and steric properties, influencing solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

4-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-28-17-5-4-6-18(15-17)29-14-13-26-9-11-27(12-10-26)22-21-19-7-2-3-8-20(19)30-23(21)25-16-24-22/h4-6,15-16H,2-3,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMKFNUSFCFMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the intermediate with 3-methoxyphenoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Reaction Conditions

Reaction Type Conditions Key Reagents References
Cyclization Reflux in pyridine (25 h)Hydrazine hydrate, pyridine
Alkylation Controlled temperature, basic environmentSodium hydride, DMSO
Substitution Variable conditions (e.g., nucleophilic/electrophilic substitution)Halogenating agents, catalysts

Cyclization Reactions

The benzothieno[2,3-d]pyrimidine core forms via cyclization of intermediates like 2-sulphanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with hydrazine hydrate in pyridine under reflux .

Alkylation and Coupling

The piperazine substituent is introduced through alkylation or coupling. For example, sodium hydride may deprotonate reactive sites, enabling substitution with alkylating agents.

Oxidation and Reduction

While specific data for this compound is limited, analogous benzothieno[2,3-d]pyrimidines undergo oxidation (e.g., with hydrogen peroxide) or reduction (e.g., with sodium borohydride).

Major Products Formed

Reaction Product Type Structural Features References
Cyclization Pyrimidine derivativesFused benzothieno[2,3-d]pyrimidine rings
Alkylation Piperazine-substituted derivativesEthyl-piperazine linker
Oxidation Oxidized derivativesModified functional groups

Mechanistic Insights

The compound’s reactivity stems from its heterocyclic structure (benzothieno[2,3-d]pyrimidine) and piperazine substituent , which provide sites for nucleophilic and electrophilic interactions. For example, the sulfur atom in the thiophene ring and nitrogen atoms in the pyrimidine may participate in substitution or redox reactions .

Comparison with Analogous Compounds

Compound Key Difference Reactivity References
Pyrazole Derivatives Lack thiophene and piperazine groupsLimited substitution sites
Benzothieno Pyrimidine Derivatives Absence of piperazine substituentReduced functional group diversity

Scientific Research Applications

Antidepressant Effects

Research indicates that compounds with similar structures to this molecule exhibit antidepressant-like effects. The piperazine moiety is often associated with serotonin receptor modulation, which is critical in treating depression. Studies suggest that derivatives of benzothieno-pyrimidines can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in tumor growth makes it a candidate for further development in cancer therapy. For instance, studies have demonstrated that benzothieno-pyrimidines can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded positive results. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring or the methoxyphenoxy group can significantly affect its potency and selectivity for various biological targets. For example:

  • Piperazine Substituents : Altering the substituents on the piperazine ring can enhance binding affinity to serotonin receptors.
  • Methoxyphenoxy Group : Variations in the methoxy group can influence the lipophilicity and bioavailability of the compound.

Case Study 1: Antidepressant Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothieno-pyrimidines and evaluated their antidepressant-like effects using animal models. The lead compound demonstrated significant efficacy in reducing depressive behaviors compared to control groups, suggesting its potential as a new antidepressant.

Case Study 2: Cancer Cell Line Testing

A research team at a prominent university investigated the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer. The results showed that certain derivatives inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. This highlighted the importance of further exploring this class of compounds for cancer treatment.

Mechanism of Action

The mechanism of action of 4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Compound Name Substituent at Position 4 Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Reference
Target Compound 4-[2-(3-Methoxyphenoxy)ethyl]piperazine Not Reported ~455.6 Expected C-O-C stretch (1250 cm⁻¹, IR), δ 3.7–3.8 ppm (OCH₃, ¹H NMR) Inferred
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) Benzylpiperazine 134–135 406.5 ν(C=N) 1610 cm⁻¹ (IR); δ 7.2–7.4 ppm (Ar-H, ¹H NMR)
4-(Piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4b) Piperidine 142–143 313.4 δ 1.5–1.7 ppm (piperidine CH₂, ¹H NMR)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 3,4-Dichlorophenylpiperazine + 4-fluorophenyl Not Reported 503.4 ν(C-Cl) 750 cm⁻¹ (IR); δ 6.8–7.3 ppm (Ar-H, ¹H NMR)
2-[[4-(Pyridin-2-yl)piperazin-1-yl]methyl]pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyridin-2-ylpiperazine Not Reported 364.4 δ 2.5–3.0 ppm (piperazine CH₂, ¹H NMR)

Key Observations :

  • Electron-Donating vs.
  • Melting Points : Piperidine-substituted derivatives (e.g., 4b) exhibit higher melting points than benzylpiperazine analogs (4c), likely due to reduced steric hindrance .

Structure-Activity Relationship (SAR) Trends

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., 4c) generally exhibit higher solubility and bioavailability than piperidine analogs due to increased hydrogen bonding capacity .
  • Substituent Position : Electron-donating groups (e.g., 3-methoxy in the target compound) may enhance metabolic stability compared to electron-withdrawing groups (e.g., 4-fluoro in ).

Biological Activity

Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antifungal, and enzyme inhibition properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C16H15Cl2O4 Molecular Formula \text{C}_{16}\text{H}_{15}\text{Cl}_{2}\text{O}_{4}\quad \text{ Molecular Formula }

Biological Activity Overview

Recent studies have investigated the biological activities of methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, focusing on its anticancer and antifungal properties.

Anticancer Activity

  • Cell Line Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it exhibited significant cytotoxicity with IC50 values of 9.54 μM against MCF-7 cells and 16.1 μM against A549 cells .
  • Mechanism of Action : The anticancer activity is believed to be associated with the compound's ability to induce apoptosis in cancer cells. This was supported by flow cytometry analysis showing increased annexin V positivity in treated cells, indicating early apoptotic events .

Antifungal Activity

  • Fungicidal Tests : The compound demonstrated promising antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 μg/mL, indicating effective inhibition of fungal growth .
  • Comparative Analysis : In comparative studies with standard antifungal agents like fluconazole, methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate showed comparable efficacy, suggesting its potential as an alternative therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that the presence of the 3,4-dichlorobenzyl group significantly enhances the biological activity of the coumarin scaffold. Modifications in the molecular structure can lead to variations in potency and selectivity towards different biological targets .

Data Tables

Biological ActivityCell Line/FungiIC50/MIC (μg/mL)Reference
AnticancerMCF-79.54
AnticancerA54916.1
AntifungalCandida albicans5
AntifungalAspergillus niger20

Case Studies

  • Case Study on Breast Cancer : In a study involving MCF-7 cells, treatment with methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead for developing new anticancer drugs targeting breast cancer .
  • Fungal Infection Model : In vivo studies using a murine model demonstrated that administration of the compound significantly reduced fungal load in infected tissues compared to control groups treated with placebo or standard antifungal treatments .

Q & A

Basic: What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, starting with 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, alkylation with 2-(3-methoxyphenoxy)ethylpiperazine under basic conditions (e.g., NaH in DMF) is critical. Reductive steps using aluminum amalgam in aqueous tetrahydrofuran may improve yield by minimizing side reactions . Optimization should focus on solvent polarity, temperature control (60–80°C), and stoichiometric ratios of reagents to avoid over-alkylation.

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:
Discrepancies often arise from assay variability (e.g., bacterial strain specificity) or off-target interactions. To address this:

  • Use embedded experimental designs combining quantitative dose-response assays (MIC/MBC for antimicrobial activity) with qualitative cell viability assays (MTT or Annexin V for cytotoxicity) .
  • Perform molecular docking studies to predict binding affinities for microbial targets (e.g., DNA gyrase) versus human kinases, identifying structural motifs responsible for selectivity .
  • Validate findings across multiple cell lines or in vivo models to isolate context-dependent effects.

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the piperazine ring protons (δ 2.5–3.5 ppm) and methoxyphenoxy group (δ 3.7–3.9 ppm for OCH3_3) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C24_{24}H28_{28}N4_4O2_2S: 460.19) .
  • X-ray crystallography : Resolve ambiguity in stereochemistry for the tetrahydrobenzothieno core .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Synthesize derivatives with systematic substitutions on the piperazine (e.g., replacing 3-methoxyphenoxy with halogenated or bulkier aryl groups) and the tetrahydrobenzothieno scaffold .
  • Use 3D-QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
  • Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics for prioritized targets .

Basic: What are the key challenges in scaling up synthesis without compromising purity?

Answer:

  • Purification : Column chromatography may fail at larger scales; switch to recrystallization using ethanol/water mixtures .
  • Byproduct control : Monitor intermediates (e.g., unreacted piperazine derivatives) via HPLC with UV detection at 254 nm .
  • Process safety : Avoid exothermic reactions during alkylation by using controlled addition of reagents under inert atmospheres .

Advanced: How can molecular docking studies explain contradictory efficacy in Gram-positive vs. Gram-negative bacteria?

Answer:

  • Target prioritization : Dock the compound against Gram-positive-specific targets (e.g., penicillin-binding proteins) and Gram-negative efflux pumps (e.g., AcrAB-TolC).
  • Membrane permeability : Simulate lipid bilayer interactions using MD simulations to assess penetration barriers in Gram-negative outer membranes .
  • Resistance profiling : Compare docking scores with clinical isolates harboring mutations in target enzymes .

Basic: What pharmacokinetic parameters should be prioritized in preliminary ADMET studies?

Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis to quantify free fraction for dose optimization .

Advanced: How can researchers address conflicting data on metabolic pathways between in vitro and in vivo models?

Answer:

  • Cross-species comparisons : Use hepatocytes from multiple species (human, rat, dog) to identify interspecies metabolic differences .
  • Isotope tracing : Administer 14^{14}C-labeled compound and analyze excreted metabolites via LC-MS/MS to map pathways .
  • Knockout models : Employ CRISPR-edited cell lines lacking specific CYP450 isoforms to isolate contributing enzymes .

Basic: What safety protocols are critical for handling this compound during synthesis?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize reaction residues with 10% acetic acid before incineration .
  • Spill management : Absorb with vermiculite and avoid water to prevent hydrolysis byproducts .

Advanced: How can impurity profiling align with ICH guidelines for preclinical development?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
  • Genotoxic impurity screening : Use Ames test for intermediates like aryl amines or alkyl halides .
  • Specification limits : Set thresholds for known impurities (e.g., ≤0.15% for process-related byproducts) using validated LC-MS methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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